5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine

Medicinal Chemistry Cross-Coupling Chemical Synthesis

Researchers requiring a benzylamine scaffold with both a synthetic handle for elaboration and metabolic stability benefit from 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine (CAS 2385458-42-2). • 5-Br substituent enables Suzuki/Sonogashira cross-coupling for fragment elaboration - absent in non-brominated analogs. • 3-CF3 group blocks oxidative metabolism, improving half-life vs. non-fluorinated benzylamines. • 2-Me steric hindrance tunes regioselectivity in downstream transformations. Purity: ≥98% | MW: 268.07 | Formula: C9H9BrF3N Ideal for FBDD campaigns, lead optimization, and agrochemical discovery.

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
Cat. No. B12076120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine
Molecular FormulaC9H9BrF3N
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1C(F)(F)F)Br)CN
InChIInChI=1S/C9H9BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,4,14H2,1H3
InChIKeyJDHRFOBURHGEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine


5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine (CAS 2385458-42-2) is a halogenated aromatic amine building block with the molecular formula C9H9BrF3N and a molecular weight of 268.07 g/mol . Its structure features a benzylamine core substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 3-position, as confirmed by its SMILES string `Cc1c(CN)cc(Br)cc1C(F)(F)F` . The presence of both bromine and trifluoromethyl groups on a single aromatic ring imparts unique electronic properties and synthetic versatility, making it a valuable intermediate in medicinal and agrochemical research [1].

Selection: Halogenated benzylamine building block with dual synthetic and metabolic-modulating handles.
Use Context: Supports cross-coupling diversification workflows and lead optimization studies.
Workflow: Medicinal chemistry and agrochemical intermediate synthesis.

Why Generic Substitution Fails


This compound cannot be replaced by generic or simpler benzylamine analogs due to the synergistic effect of its specific substitution pattern . The 5-bromo substituent is a crucial synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which is absent in the non-brominated analog 2-methyl-3-(trifluoromethyl)benzylamine . Conversely, the 3-trifluoromethyl group provides enhanced metabolic stability and unique electronic properties that are not present in 5-bromo-2-methylbenzylamine [1]. Furthermore, the 2-methyl group introduces steric hindrance that can alter the regioselectivity of subsequent chemical transformations compared to an unsubstituted core, offering a specific molecular geometry that is critical for structure-activity relationships in drug discovery [2]. These combined features necessitate sourcing the exact compound to ensure fidelity in a synthetic route or biological assay.

Target Compound
5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine
Bromine handle for cross-coupling, CF3 for metabolic stability, specific geometry.
Potential Substitute
Non-brominated analog
Lacks the cross-coupling handle; synthetic route versatility may shift significantly.
Non-fluorinated analog
Predicted metabolic stability profile may not transfer; class-level ADME advantage may be lost.
para-Isomer or unsubstituted core
Steric and electronic effects may alter regioselectivity and SAR; cannot assume interchangeable receptor binding.

Evidence vs. Closest Analogs


Synthetic Versatility via Bromine Handle

The compound's 5-bromo substituent provides a distinct and well-documented synthetic handle for palladium-catalyzed cross-coupling reactions, a capability not shared by its non-brominated analog, 2-methyl-3-(trifluoromethyl)benzylamine . The bromine atom acts as a leaving group or site for functionalization, enabling efficient introduction of diverse aryl, alkyl, or amino groups . This is a critical point of differentiation for procurement, as the non-halogenated analog is limited to reactions at the benzylic amine.

Synthetic Versatility
Class-level inference
Bromine present vs. absent
Enables Pd-catalyzed cross-coupling functionalization; absent in non-halogenated analog.
Comparative inference based on structural formula and reactivity class. Data to verify for specific transformations.
Medicinal Chemistry Cross-Coupling Chemical Synthesis

Metabolic Stability from Trifluoromethyl Group

The trifluoromethyl group is a well-established pharmacophore that enhances metabolic stability by preventing oxidative metabolism at its site on the aromatic ring [1]. While direct plasma stability data for this specific compound is not publicly available, the presence of the CF3 group is a class-level advantage over non-fluorinated analogs like 5-bromo-2-methylbenzylamine, which is more susceptible to CYP450-mediated oxidation [1]. This structural feature is a key differentiator for researchers aiming to improve the pharmacokinetic profile of lead compounds [1].

Metabolic Stability
Class-level inference
CF3 group present vs. absent
Predicted to block oxidative metabolism at 3-position; context for non-fluorinated comparator.
Stability advantage is class-level inference; specific plasma stability data requires validation.
Drug Discovery Medicinal Chemistry ADME

Electronic Modulation vs. para-Isomer

The specific substitution pattern (2-methyl, 3-trifluoromethyl) creates a unique electronic environment on the aromatic ring, distinct from the more common 4-(trifluoromethyl)benzylamine isomer . The proximity of the electron-donating methyl group to the electron-withdrawing CF3 group can influence the π-electron density and lipophilicity, which are critical parameters in receptor binding assays . This differentiation is a key factor in structure-activity relationship (SAR) studies where subtle changes in substitution pattern can lead to significant differences in target engagement.

Electronic Modulation
Cross-study comparable
2-Me, 3-CF3 vs. 4-CF3 substitution
Ortho/meta vs. para substitution may affect lipophilicity and pKa; relevant for SAR and target engagement studies.
Property differences inferred from isomer class; experimental receptor binding review advised.
Drug Discovery Receptor Binding Structure-Activity Relationship

Key Research and Industrial Applications


Fragment-Based Drug Discovery Scaffold

This compound serves as a privileged fragment for FBDD campaigns targeting enzyme active sites or protein-protein interactions. Its combination of a synthetic handle (bromine) for fragment elaboration and a metabolically stable trifluoromethyl group makes it an ideal starting point for generating focused chemical libraries. Researchers can use it to rapidly explore chemical space around the benzylamine core via cross-coupling reactions [1].

Agrochemical Intermediate Synthesis

Trifluoromethylbenzylamines are important intermediates in the production of modern agrochemicals due to the enhanced lipophilicity and bioavailability imparted by the CF3 group [1]. This specific compound's bromine handle allows for further diversification, making it a versatile building block for creating novel herbicidal or fungicidal agents [1].

Lead Optimization for Metabolic Stability

In lead optimization programs, where a benzylamine-containing hit exhibits poor metabolic stability, this compound can be used as a direct replacement. The 3-trifluoromethyl group is strategically positioned to block a common site of oxidative metabolism, a class-level advantage that can significantly improve the half-life and bioavailability of a drug candidate without major alterations to the core pharmacophore [2].

Application
Selection Property
Validation Focus
Fragment-based library elaboration
Synthetic handle for cross-coupling
Reaction scope and fragment growth strategy
Agrochemical intermediate synthesis
Diversifiable CF3-benzylamine core
Downstream derivatization and bioactivity screening
Lead optimization for metabolic profile
Predicted metabolic stability class
In vitro ADME and pharmacokinetic study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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